molecular formula C14H16N8S B15119680 3-[4-(3-methyl-1,2,4-thiadiazol-5-yl)piperazin-1-yl]-6-(1H-pyrazol-1-yl)pyridazine

3-[4-(3-methyl-1,2,4-thiadiazol-5-yl)piperazin-1-yl]-6-(1H-pyrazol-1-yl)pyridazine

Cat. No.: B15119680
M. Wt: 328.40 g/mol
InChI Key: LYOBJHKIAZHOPA-UHFFFAOYSA-N
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Description

3-[4-(3-methyl-1,2,4-thiadiazol-5-yl)piperazin-1-yl]-6-(1H-pyrazol-1-yl)pyridazine is a heterocyclic compound that contains multiple nitrogen and sulfur atoms within its structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-[4-(3-methyl-1,2,4-thiadiazol-5-yl)piperazin-1-yl]-6-(1H-pyrazol-1-yl)pyridazine typically involves the reaction of 3-methyl-1,2,4-thiadiazole with piperazine and pyrazole derivatives. The reaction conditions often include the use of solvents such as ethanol or dimethyl sulfoxide (DMSO) and catalysts like triethylamine . The reaction is usually carried out under reflux conditions to ensure complete conversion of the starting materials to the desired product.

Industrial Production Methods

In an industrial setting, the production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as crystallization or chromatography are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

3-[4-(3-methyl-1,2,4-thiadiazol-5-yl)piperazin-1-yl]-6-(1H-pyrazol-1-yl)pyridazine can undergo various chemical reactions, including:

    Oxidation: The thiadiazole ring can be oxidized to form sulfoxides or sulfones.

    Reduction: The nitro groups, if present, can be reduced to amines.

    Substitution: The hydrogen atoms on the pyrazole and pyridazine rings can be substituted with various functional groups.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide or potassium permanganate for oxidation, and reducing agents like sodium borohydride or lithium aluminum hydride for reduction. Substitution reactions often require the use of halogenating agents or organometallic reagents under controlled conditions .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the thiadiazole ring can yield sulfoxides or sulfones, while reduction of nitro groups can produce amines. Substitution reactions can introduce various functional groups, leading to a wide range of derivatives with different properties.

Scientific Research Applications

3-[4-(3-methyl-1,2,4-thiadiazol-5-yl)piperazin-1-yl]-6-(1H-pyrazol-1-yl)pyridazine has several scientific research applications:

Mechanism of Action

The mechanism of action of 3-[4-(3-methyl-1,2,4-thiadiazol-5-yl)piperazin-1-yl]-6-(1H-pyrazol-1-yl)pyridazine involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, inhibiting their activity and leading to various biological effects. For example, it may inhibit the replication of bacterial or cancer cells by interfering with DNA synthesis or repair mechanisms .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

What sets 3-[4-(3-methyl-1,2,4-thiadiazol-5-yl)piperazin-1-yl]-6-(1H-pyrazol-1-yl)pyridazine apart is its unique combination of three different heterocyclic rings, which imparts a distinct set of chemical and biological properties

Properties

Molecular Formula

C14H16N8S

Molecular Weight

328.40 g/mol

IUPAC Name

3-methyl-5-[4-(6-pyrazol-1-ylpyridazin-3-yl)piperazin-1-yl]-1,2,4-thiadiazole

InChI

InChI=1S/C14H16N8S/c1-11-16-14(23-19-11)21-9-7-20(8-10-21)12-3-4-13(18-17-12)22-6-2-5-15-22/h2-6H,7-10H2,1H3

InChI Key

LYOBJHKIAZHOPA-UHFFFAOYSA-N

Canonical SMILES

CC1=NSC(=N1)N2CCN(CC2)C3=NN=C(C=C3)N4C=CC=N4

Origin of Product

United States

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